![molecular formula C15H16N2O3 B7501586 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501586.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of pyrrole carboxamide derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of BRL-15572 is not fully understood. However, it is believed to act on the cannabinoid receptor type 2 (CB2 receptor) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. BRL-15572 has been shown to selectively activate CB2 receptors and inhibit TRPV1 receptors. The activation of CB2 receptors has been shown to reduce inflammation and pain, while the inhibition of TRPV1 receptors has been shown to reduce pain and nociception.
Biochemical and Physiological Effects:
BRL-15572 has been shown to possess significant anti-inflammatory, analgesic, and anti-nociceptive properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, BRL-15572 has been shown to reduce the activity of nociceptive neurons, which are involved in the transmission of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BRL-15572 in lab experiments is its selective activation of CB2 receptors and inhibition of TRPV1 receptors. This allows for the study of specific pathways involved in pain and inflammation. Additionally, BRL-15572 has been shown to possess minimal toxicity and side effects, making it a safe compound for use in lab experiments. However, one of the limitations of using BRL-15572 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BRL-15572. One potential direction is the study of its potential therapeutic applications in various disease conditions, such as chronic pain, inflammation, and depression. Additionally, the development of more potent and selective derivatives of BRL-15572 could lead to the development of novel therapeutics for the treatment of various disease conditions. Furthermore, the study of the exact mechanism of action of BRL-15572 could lead to a better understanding of the pathways involved in pain and inflammation.
Synthesemethoden
The synthesis of BRL-15572 involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1H-pyrrole-2-carboxamide in the presence of a base to afford the final product. The synthesis of BRL-15572 is a multi-step process and requires careful optimization of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess significant anti-inflammatory, analgesic, and anti-nociceptive properties. BRL-15572 has been studied in animal models of inflammatory pain and has been shown to reduce pain and inflammation. Additionally, BRL-15572 has been shown to possess anti-depressant properties and has been studied in animal models of depression.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17(15(18)12-3-2-6-16-12)10-11-4-5-13-14(9-11)20-8-7-19-13/h2-6,9,16H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSUGMQIICKENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.